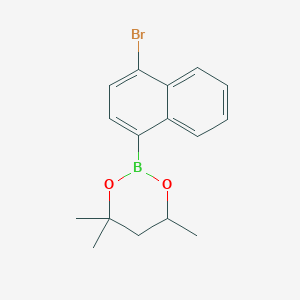
2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane, or 2-BDB, is an organoboron compound that has been studied extensively in recent years due to its potential applications in both scientific research and laboratory experiments. It is a boron-based compound that has been found to have a wide range of biochemical and physiological effects.
作用機序
2-BDB has been found to interact with proteins and enzymes in a variety of ways. It has been found to inhibit enzymes by binding to the active site of the enzyme, and it has been found to interact with proteins by binding to the hydrophobic regions of the protein. It has also been found to interact with DNA, and it has been found to inhibit the activity of certain DNA-binding proteins.
Biochemical and Physiological Effects
2-BDB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to inhibit the activity of certain hormones, such as insulin and glucagon. In addition, it has been found to inhibit the growth of certain types of cancer cells, and it has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
2-BDB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a wide range of reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-BDB can be toxic in high doses, and it is important to use caution when working with this compound in a laboratory setting.
将来の方向性
There are a number of potential future directions of research involving 2-BDB. One potential direction is to further explore its potential applications in enzyme inhibition and its potential applications in cancer research. It could also be used to further explore its potential applications in drug development, as well as its potential applications in the synthesis of other boron-based compounds. Additionally, further research could be conducted on its potential applications in the study of protein structure and function, as well as its potential applications in the study of DNA-binding proteins. Finally, further research could be conducted on its potential applications in the synthesis of other organic compounds.
合成法
2-BDB can be synthesized from 4-benzyloxybiphenyl-3-ol, which is reacted with diborane to form a boronate ester. The boronate ester is then reacted with dimethyl sulfoxide (DMSO) to form 2-BDB. The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the reaction is typically conducted at temperatures of between -78°C and -50°C.
科学的研究の応用
2-BDB has been studied extensively in scientific research due to its potential applications in various fields. It has been used in the study of enzyme inhibitors, as a model compound for studying the mechanism of action of boron-based compounds, and as a tool for studying the structure and function of proteins. It has also been used as a chemical reagent in various synthetic reactions, including the synthesis of boron-based compounds and the synthesis of other organic compounds.
特性
IUPAC Name |
5,5-dimethyl-2-(5-phenyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO3/c1-24(2)17-27-25(28-18-24)22-15-21(20-11-7-4-8-12-20)13-14-23(22)26-16-19-9-5-3-6-10-19/h3-15H,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALOIWCDIPKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxybiphenyl-3-YL)-5,5-dimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














